molecular formula C18H12FN3O B5805502 (E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide

(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide

Cat. No.: B5805502
M. Wt: 305.3 g/mol
InChI Key: JPNBBKOBVSIEOD-FMIVXFBMSA-N
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Description

(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide is an organic compound that features a cyano group, a fluorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Formation of the Fluorophenyl Group: The fluorophenyl group can be introduced via a halogenation reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling Reactions: The final step involves coupling the indole moiety with the cyano and fluorophenyl groups through a condensation reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O/c19-14-5-7-15(8-6-14)22-18(23)12(10-20)9-13-11-21-17-4-2-1-3-16(13)17/h1-9,11,21H,(H,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNBBKOBVSIEOD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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